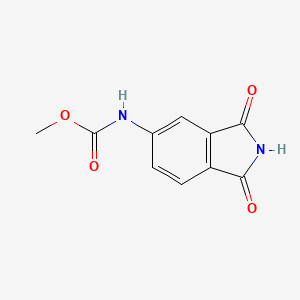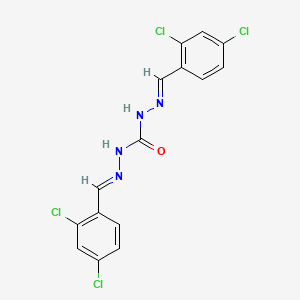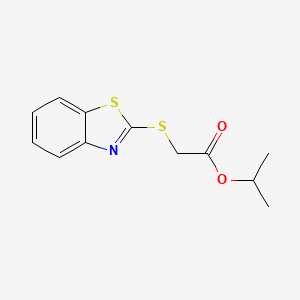![molecular formula C20H25ClN6O B5545817 N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide and its derivatives involves several key steps, including acylation, deprotection, salt formation, and nucleophilic substitution reactions. An efficient process for the synthesis of similar compounds has been established, optimizing reaction conditions to achieve high purity and yields suitable for scaling up for production (Wei et al., 2016). Additionally, the synthesis of bis-heteryl derivatives of piperazine, which may share synthetic pathways or intermediates with the target compound, has been explored, indicating the versatility of piperazine as a scaffold for generating diverse chemical entities (Makarov et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide reveals significant insights into their interaction with biological targets. For example, molecular interaction studies of cannabinoid receptor antagonists have shown that the aromatic ring moiety and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002). These findings highlight the importance of detailed conformational and electronic structure analyses in understanding the pharmacological potential of such compounds.
Chemical Reactions and Properties
The chemical reactivity of piperazine-based compounds, including our compound of interest, can be influenced by the nature of their substituents. Studies on similar structures have explored various chemical modifications to enhance pharmacological properties, such as analgesic activity, by altering the pyridine ring or introducing different substituents (Nie et al., 2020). These modifications can lead to significant changes in the molecule's reactivity, highlighting the compound's versatile chemical nature.
科学的研究の応用
Molecular Interaction and Pharmacophore Models
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analogue of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models of this compound and its analogues provide insights into their interaction with the CB1 receptor, suggesting significant binding interactions and potential pharmacological applications (Shim et al., 2002).
Analytical Method Development
A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, highlights the development of analytical methods for quality control and the separation of complex chemical entities (Ye et al., 2012).
Synthesis of Novel Compounds
The scalable and facile synthesis of compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, provides a basis for the development of new drugs for central nervous system disorders. This demonstrates the importance of chemical synthesis in drug development and exploration of new therapeutic agents (Wei et al., 2016).
Lewis Basic Catalysis
Compounds derived from l-piperazine-2-carboxylic acid, closely related to the compound , have been utilized as highly enantioselective Lewis basic catalysts in chemical reactions. This highlights the potential application of such compounds in asymmetric synthesis and catalysis (Wang et al., 2006).
Antipsychotic Agent Research
Research into heterocyclic analogues of compounds similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has led to the discovery of potential antipsychotic agents. These studies contribute to the understanding of the binding to dopamine and serotonin receptors, vital for developing new treatments for psychiatric disorders (Norman et al., 1996).
Anticancer Agent Development
The synthesis of 5-aryl-1,3,4-thiadiazole-based compounds featuring pyridinium and substituted piperazines, structurally related to the compound , has shown potential as anticancer agents. These studies contribute to cancer therapy research by identifying novel compounds that induce cell cycle arrest and apoptotic cell death in cancer cells (El-Masry et al., 2022).
Metabolism Studies
The metabolism of flumatinib, a compound structurally similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, in patients with chronic myelogenous leukemia provides insights into the metabolic pathways and pharmacokinetics of such compounds. Understanding the metabolism is crucial for optimizing drug design and improving therapeutic efficacy (Gong et al., 2010).
Anti-angiogenic and DNA Cleavage Studies
The synthesis and evaluation of novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide for anti-angiogenic and DNA cleavage activities demonstrate the potential of such compounds in the development of new anticancer therapies. Their ability to inhibit blood vessel formation and interact with DNA highlights their relevance in cancer research (Kambappa et al., 2017).
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c21-16-4-6-17(7-5-16)23-20(28)27-14-12-25(13-15-27)18-8-9-22-19(24-18)26-10-2-1-3-11-26/h4-9H,1-3,10-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSARJYKWNZCTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)





![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)